N-(4-benzoylphenyl)-2-methoxyacetamide

Catalog No.
S1624450
CAS No.
M.F
C16H15NO3
M. Wt
269.29 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-benzoylphenyl)-2-methoxyacetamide

Product Name

N-(4-benzoylphenyl)-2-methoxyacetamide

IUPAC Name

N-(4-benzoylphenyl)-2-methoxyacetamide

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

InChI

InChI=1S/C16H15NO3/c1-20-11-15(18)17-14-9-7-13(8-10-14)16(19)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,18)

InChI Key

HVNNTJBWVOUZRS-UHFFFAOYSA-N

SMILES

COCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

N-(4-benzoylphenyl)-2-methoxyacetamide is an organic compound characterized by its unique molecular structure, which includes a benzoyl group attached to a phenyl ring and a methoxyacetamide functional group. Its molecular formula is C16H15NO3C_{16}H_{15}NO_3 and it has a molecular weight of approximately 269.2952 g/mol . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Typical of amides and aromatic compounds. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the benzoyl group.
  • Electrophilic Aromatic Substitution: The aromatic rings in the compound can react with electrophiles, allowing for the introduction of various substituents.

These reactions are fundamental for modifying the compound to enhance its properties or to create derivatives with different biological activities.

Research indicates that N-(4-benzoylphenyl)-2-methoxyacetamide exhibits notable biological activities. It has been studied for its potential:

  • Antimicrobial Properties: The compound shows effectiveness against various bacterial strains, suggesting it may be useful in developing new antimicrobial agents.
  • Anticancer Activity: Preliminary studies indicate that it may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics .

The precise mechanisms underlying these biological effects involve interactions with specific cellular targets, potentially disrupting critical pathways in microbial or cancerous cells.

The synthesis of N-(4-benzoylphenyl)-2-methoxyacetamide can be achieved through several methods:

  • Acylation Reaction: A common approach involves the acylation of 4-benzoylphenol with methoxyacetyl chloride in the presence of a base such as triethylamine.
  • Direct Condensation: Another method includes the direct condensation of 4-benzoylphenylamine with methoxyacetic acid under controlled conditions, often requiring heating and the removal of water to drive the reaction to completion.

These methods allow for the efficient production of N-(4-benzoylphenyl)-2-methoxyacetamide while maintaining high purity levels.

N-(4-benzoylphenyl)-2-methoxyacetamide has several applications across different domains:

  • Pharmaceutical Development: Due to its potential antimicrobial and anticancer properties, this compound is being explored as a lead molecule for drug development.
  • Chemical Research: It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
  • Material Science: The compound may also find applications in developing new materials due to its unique chemical properties.

Studies investigating the interactions of N-(4-benzoylphenyl)-2-methoxyacetamide with biological targets are crucial for understanding its mechanism of action. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors associated with microbial growth or cancer cell proliferation.
  • In Vivo Studies: Conducting experiments in animal models to assess the efficacy and safety profile of the compound when administered.

Such studies provide valuable insights into how this compound may be utilized therapeutically.

Several compounds share structural similarities with N-(4-benzoylphenyl)-2-methoxyacetamide. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
N-(4-benzoylphenyl)-2-fluoroacetamideC16H15FNO3Contains a fluorine atom, enhancing reactivity
N-(4-benzoylphenyl)-2-chloroacetamideC16H15ClNO3Chlorine substitution affects electronic properties
N-(4-benzoylphenyl)-2-hydroxyacetamideC16H15NO3Hydroxyl group introduces additional hydrogen bonding potential

Uniqueness of N-(4-benzoylphenyl)-2-methoxyacetamide

N-(4-benzoylphenyl)-2-methoxyacetamide is distinguished by its methoxy group, which enhances solubility and alters its interaction profile compared to similar compounds. This modification can lead to improved biological activity and stability, making it a valuable candidate for further research and application development.

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, N-(4-benzoylphenyl)-2-methoxyacetamide, reflects its core structure: a benzoyl group (C₆H₅-C=O) attached to the para position of a phenyl ring, which is connected via an amide bond to a 2-methoxyacetamide moiety (Fig. 1). Key structural features include:

PropertyValue
Molecular FormulaC₁₆H₁₅NO₃
Molecular Weight269.29 g/mol
SMILESCOCC(=O)NC₁=CC=C(C=C₁)C(=O)C₂=CC=CC=C₂
InChI KeyHVNNTJBWVOUZRS-UHFFFAOYSA-N

The methoxy group (-OCH₃) at the acetamide chain introduces steric and electronic effects, influencing solubility and reactivity.

Crystallographic Analysis and Conformational Studies

While no direct crystallographic data for N-(4-benzoylphenyl)-2-methoxyacetamide is available, related benzophenone-amide hybrids exhibit planar configurations due to π-π stacking between aromatic rings. For example, N-(2-benzoylphenyl)-2-bromoacetamide (CID 84439) crystallizes in a monoclinic system with a dihedral angle of 15.2° between phenyl rings. Computational models suggest similar planar arrangements for N-(4-benzoylphenyl)-2-methoxyacetamide, stabilized by intramolecular hydrogen bonding between the amide N-H and carbonyl oxygen.

Comparative Structural Analysis with Benzophenone Derivatives

Benzophenone derivatives share a common C₆H₅-C=O-C₆H₅ backbone but differ in substituents. A comparison highlights key distinctions:

CompoundSubstituentKey Feature
BenzophenoneNoneParent structure
N-(4-Methoxyphenyl)benzamideMethoxy at para positionEnhanced solubility
TylophorinicineTetramethoxy-phenanthroindolizineAnticancer activity
N-(4-Benzoylphenyl)-2-methoxyacetamideMethoxyacetamide at para positionAmide-functionalized derivative

The methoxyacetamide group in N-(4-benzoylphenyl)-2-methoxyacetamide enhances hydrogen-bonding capacity compared to simpler benzophenones, making it a candidate for supramolecular chemistry.

XLogP3

2.5

Dates

Last modified: 07-18-2023

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